molecular formula C15H13F3N2O5S B12302301 methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate

methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate

Cat. No.: B12302301
M. Wt: 390.3 g/mol
InChI Key: OOIDKPCWSGXNTR-UHFFFAOYSA-N
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Description

Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a sulfamoyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent sulfonation and esterification reactions. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can yield amines.

Scientific Research Applications

Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfamoyl group provides additional sites for chemical modification .

Properties

Molecular Formula

C15H13F3N2O5S

Molecular Weight

390.3 g/mol

IUPAC Name

methyl 4-[[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]sulfamoyl]benzoate

InChI

InChI=1S/C15H13F3N2O5S/c1-24-12-8-7-11(13(19-12)15(16,17)18)20-26(22,23)10-5-3-9(4-6-10)14(21)25-2/h3-8,20H,1-2H3

InChI Key

OOIDKPCWSGXNTR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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